molecular formula C11H10N2O2 B2577443 5-(2-Phenylethylidene)imidazolidine-2,4-dione CAS No. 135352-68-0

5-(2-Phenylethylidene)imidazolidine-2,4-dione

Cat. No.: B2577443
CAS No.: 135352-68-0
M. Wt: 202.213
InChI Key: OGOXNNGHEXFLIN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-(2-Phenylethylidene)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with a phenylethylidene precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(2-Phenylethylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

5-(2-Phenylethylidene)imidazolidine-2,4-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(2-Phenylethylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The phenylethylidene group allows the compound to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in various research applications .

Comparison with Similar Compounds

5-(2-Phenylethylidene)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties, making it valuable for specialized research and industrial applications.

Properties

IUPAC Name

(5E)-5-(2-phenylethylidene)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-9(12-11(15)13-10)7-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOXNNGHEXFLIN-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C=C/2\C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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